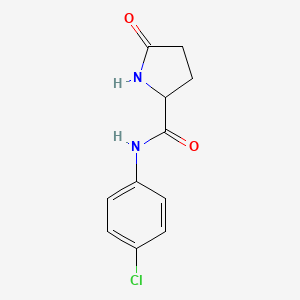

N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide

Description

N-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound characterized by a pyrrolidone core (a five-membered lactam ring) substituted with a carboxamide group at position 2 and a 4-chlorophenyl moiety at the nitrogen atom. This structure confers both lipophilic (via the chlorophenyl group) and polar (via the lactam and carboxamide) properties, making it a candidate for diverse biological interactions. While its specific pharmacological profile remains understudied, analogs of this compound have been investigated for antioxidant , antineoplastic , and receptor-binding activities .

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-3-8(4-2-7)13-11(16)9-5-6-10(15)14-9/h1-4,9H,5-6H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVDCUAGWPHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-chloroaniline with a suitable pyrrolidine derivative. One common method includes the acylation of 4-chloroaniline with a pyrrolidine-2-carboxylic acid derivative under acidic or basic conditions. The reaction can be carried out using reagents such as thionyl chloride or carbodiimides to activate the carboxylic acid group, followed by coupling with the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound with potential applications in medicinal chemistry and materials science. This compound is a derivative of 5-oxopyrrolidine, also known as pyroglutamic acid, which is a naturally occurring amino acid derivative .

Pharmaceutical Research

- Nrf2 Enhancer Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been identified as nuclear factor erythroid 2-related factor 2 (Nrf2) enhancers . By using a structure-based virtual screening approach, it was found that these compounds interact with the Nrf2-binding pocket in the Kelch-like ECH-associated protein 1 (Keap1). Activating the Nrf2 transduction pathway may lead to treatments for oxidative-stress-related diseases .

- Antioxidant Activity A study screened several compounds, including 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, for antioxidant activity using the DPPH radical scavenging method and reducing power assay . The results showed that introducing a 1,3,4-oxadiazole moiety at position 3 of the 5-oxopyrrolidine ring led to a 1.5 times higher antioxidant activity compared to ascorbic acid .

- Antitumor activities Marine alkaloids have novel structures and antitumor activities. Analogs of Rhopaladins have been synthesized and modified to create 4-benzylidene-5-pyrrolidone derivatives . (2E, 4 E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)- N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH) has high efficiency and less hepatotoxicity, with IC 50 values of 4.66, 6.42, 17.66, 15.2, 12.36, 22.4, and 243.2 μM in vitro .

- Cervical Cancer RPDPRH, a compound related to this compound, was synthesized and tested for its effects on cervical cancer cells (CaSki cells) . The study found that RPDPRH could inhibit proliferation, induce apoptosis, and down-regulate HPV E6/E7 mRNA expression in CaSki cells . It also affected the expression of Bcl-2, Bax, and Caspase-3 mRNA in these cells, indicating its potential as an effective agent against cervical cancer .

- IDH1/2 mutant allele cancers Methods of treating a cancer characterized by the presence of a mutant allele of IDH1/2 comprising administering to a subject in need thereof a certain chemical compound .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Insights from Structural Modifications

Substituent Effects on Bioactivity: The replacement of the carboxamide group with a hydroxamic acid (e.g., Compound 8) enhances antioxidant activity, as demonstrated in DPPH radical scavenging and β-carotene oxidation assays . Hydroxamic acids are known for metal-chelating properties, which may contribute to this effect. The addition of bulky groups, such as tert-butyl oxazole in the CB1-binding analog, drastically reduces receptor affinity (IC50 ~50,000 nM), suggesting steric hindrance or altered electronic properties .

Ivosidenib’s extended structure, featuring fluoropyridinyl and difluorocyclobutyl groups, enables selective inhibition of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cancer metabolism .

Chlorophenyl Positioning :

- Compounds with 4-chlorophenyl groups (e.g., the target compound and Ivosidenib) exhibit distinct activity profiles compared to analogs with 2-chlorophenyl substitutions (e.g., benzothiazole acetamides in ), likely due to differences in spatial orientation and electronic effects.

Biological Activity

N-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a chlorophenyl group and a carboxamide moiety. This structural configuration is believed to contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Such interactions may lead to the modulation of cellular pathways associated with disease processes, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thus exerting therapeutic effects.

- Receptor Binding : It may bind to receptors that play roles in cell signaling and proliferation, influencing cancer cell growth and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. Research conducted on various cancer cell lines has shown:

- Cell Viability Reduction : In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to control treatments like cisplatin. For instance, compounds with specific substitutions on the phenyl ring demonstrated varying degrees of cytotoxicity (Table 1) .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Recent findings indicate:

- Selectivity Against Gram-positive Bacteria : The compound exhibited notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), while showing limited effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae (Table 2) .

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Active |

| Klebsiella pneumoniae | >64 | Not Active |

| Pseudomonas aeruginosa | >64 | Not Active |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- In Vivo Studies : Animal models have been used to assess the efficacy and safety of this compound. For example, studies involving mice have shown promising results in reducing tumor size without significant toxicity at therapeutic doses .

- Combination Therapy : The compound has also been investigated in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.